molecular formula C13H15BrCl2O2 B141151 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane CAS No. 60207-89-8

2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane

Cat. No.: B141151
CAS No.: 60207-89-8
M. Wt: 354.1 g/mol
InChI Key: PJVTZAKVRVBCMJ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane typically involves the following steps:

    Formation of the Dioxolane Ring: This can be achieved by reacting a suitable diol with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group using reagents such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

    Attachment of the Dichlorophenyl Group: This step involves the substitution of a hydrogen atom on the dioxolane ring with a 2,4-dichlorophenyl group, which can be achieved through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

    Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or cyanides can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-(Formyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane.

    Reduction: Formation of 2-(Methyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane would depend on its specific application. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The dichlorophenyl group may interact with specific molecular targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane
  • 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolane
  • 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxane

Uniqueness

2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane is unique due to the specific combination of its functional groups, which can impart distinct chemical and biological properties. The presence of both bromomethyl and dichlorophenyl groups makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrCl2O2/c1-2-3-10-7-17-13(8-14,18-10)11-5-4-9(15)6-12(11)16/h4-6,10H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVTZAKVRVBCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1COC(O1)(CBr)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10866795
Record name 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60207-89-8
Record name 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60207-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060207898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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